molecular formula C10H10N4OS B2620436 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 879444-24-3

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

カタログ番号: B2620436
CAS番号: 879444-24-3
分子量: 234.28
InChIキー: NGUISZDWIXTUEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyridopyrimidine derivative characterized by a pyridin-3-ylmethyl group at position 1 and an amino substituent at position 5. Its synthesis involves the reaction of chalcones with 6-aminothiouracil in glacial acetic acid, followed by acidification . The structure is confirmed via elemental analysis, IR, and NMR spectroscopy.

特性

IUPAC Name

6-amino-1-(pyridin-3-ylmethyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUISZDWIXTUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-3-carbaldehyde with thiourea and an appropriate amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also tailored to minimize waste and environmental impact.

化学反応の分析

Nucleophilic Substitution Reactions

The thioxo group (C=S) serves as a reactive site for nucleophilic displacement. Experimental data shows this compound participates in sulfur-based substitutions under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Thiol displacementAlkyl halides in DMSO, 80°C, 6 hrs2-alkylthio derivatives68-72%
Oxidative sulfonationH₂O₂/AcOH, refluxPyrimidine-2-sulfonic acid derivatives85%

The pyridine ring's nitrogen atoms can coordinate with metal catalysts, enhancing substitution efficiency in cross-coupling reactions.

Cyclization and Heterocycle Formation

Microwave-assisted reactions enable efficient cyclization processes:

Starting MaterialCyclization PartnerConditionsProductApplication
Compound + acetylacetoneBi(NO₃)₃·5H₂O catalystSolvent-free, 120°C, MW irradiationFused pyrimidotriazepine derivativesEnzyme inhibition
Compound + o-phenylenediamineAc₂O-H₃PO₄ systemRoom temperature, 24 hrsBenzo-triazepine-2-thionesAnticancer research

Cyclization occurs preferentially at the C-5 position of the pyrimidine ring, with reaction rates influenced by solvent polarity .

Oxidation Pathways

The thioxo group undergoes selective oxidation to sulfoxide/sulfone derivatives:

Oxidizing AgentTemperatureTimeProductStability
mCPBA (1.2 eq)0-5°C30 min2-sulfoxide isomerAir-sensitive
KMnO₄ (aq. acidic)60°C2 hrs2-sulfone derivativeCrystalline form

Oxidation kinetics follow second-order rate constants (k₂ = 3.7×10⁻³ M⁻¹s⁻¹ at pH 7). The amino group remains intact under these conditions due to protective hydrogen bonding with the pyridine nitrogen.

Biological Alkylation Reactions

The compound demonstrates regioselective alkylation patterns:

Alkylating AgentPosition ModifiedSolventReaction Efficiency
Methyl iodideN-1 pyrimidineDMF89% conversion
Benzyl bromidePyridine nitrogenTHF, -78°C67% isolated yield

X-ray crystallography confirms alkylation occurs preferentially at the pyrimidine N-1 position due to reduced steric hindrance. Subsequent biological testing shows alkylated derivatives exhibit enhanced binding affinity (Kd = 0.8-1.2 μM) for kinase targets .

Metal Complexation Behavior

Spectroscopic studies reveal unique coordination properties:

Metal IonCoordination SiteStability Constant (log β)Observed Geometry
Cu²+Thioxo S + Pyridine N8.9 ± 0.2Distorted octahedral
Pd²+Amino N + Thioxo S10.1 ± 0.3Square planar

Complexes demonstrate catalytic activity in Suzuki-Miyaura couplings (TON up to 4500). EXAFS analysis confirms metal binding induces ring puckering in the pyrimidine moiety .

This comprehensive analysis demonstrates 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one's versatility in organic synthesis and medicinal chemistry applications. The compound's dual reactivity profile (nucleophilic S-center and electron-deficient pyrimidine ring) enables diverse transformations, with particular promise in heterocyclic expansion reactions and metal-mediated catalysis.

科学的研究の応用

Anticancer Activity

One of the primary applications of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression in cancer cells. The inhibition of these kinases leads to reduced proliferation of cancer cells, making this compound a candidate for developing new anticancer therapies.

Case Study: Inhibition of CDK Activity

A study demonstrated that derivatives of pyrimidine compounds could effectively inhibit CDK4 and CDK6 in vitro. The results suggested that these compounds could be further developed into therapeutic agents for treating various cancers, including acute myeloid leukemia .

Antimicrobial Properties

Another significant application of this compound lies in its antimicrobial properties. The thioxo group in the structure enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against bacterial and fungal infections.

Research Findings: Antimicrobial Efficacy

In a comparative study, several thiazole and pyrimidine derivatives were synthesized and tested for their antimicrobial activities. The results indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial and antifungal activities, suggesting that modifications to the thioxo group could enhance efficacy against specific pathogens .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. In particular, its structure suggests potential activity against various enzymes involved in metabolic processes and disease pathways.

Example: Protein Kinase Inhibition

Research has highlighted the ability of certain pyrimidine derivatives to inhibit protein kinases involved in cell signaling pathways. This inhibition can disrupt the proliferation signals in cancer cells, providing another mechanism through which this compound may exert its therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Modifications to the pyridine ring or thioxo group can significantly impact the compound's potency and selectivity.

Table: Structure-Activity Relationship Insights

ModificationEffect on ActivityReferences
Addition of halogensIncreased antimicrobial activity
Alteration of alkyl groupsEnhanced CDK inhibition
Variation in substituents on pyridineImproved selectivity for cancer cell lines

作用機序

The mechanism of action of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Synthesis Route Key Biological Activity Reference
6-Amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 1: Pyridin-3-ylmethyl; 6: NH₂ Chalcone + 6-aminothiouracil in AcOH Anticancer (in vitro)
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Au(III) complex 6: CH₃; Au(III) coordination Ligand + AuCl₃ in ethanol Enhanced antimicrobial activity vs. ligand
5,7-Di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one 5,7: Thiophen-2-yl Chalcone + 6-aminothiouracil Antimicrobial (broad-spectrum)
6-Amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 1: 2-Methoxyphenyl; 6: NH₂ Substituted anilines + formaldehyde Pharmacological chaperone (PKU)
SCR7 (5,6-bis-benzylideneamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) 5,6: Benzylideneamino Multi-component reaction with aldehydes DNA ligase IV inhibition (anticancer)
Key Observations:
  • Pyridin-3-ylmethyl vs. Aryl Groups : The pyridin-3-ylmethyl group in the target compound may enhance solubility and receptor binding compared to phenyl or thiophenyl groups in analogs like those in .
  • Amino vs.

Pharmacological Profiles

  • Anticancer Activity: The target compound’s pyridin-3-ylmethyl group may improve cellular uptake compared to SCR7’s bulkier benzylideneamino groups, which could hinder membrane permeability .
  • Antimicrobial Efficacy: Thiophene-substituted analogs (e.g., ) exhibit broader-spectrum activity, likely due to increased lipophilicity, whereas the target compound’s amino group may favor Gram-negative targeting .
  • Enzyme Inhibition: SCR7’s bis-benzylideneamino groups enable selective DNA ligase IV inhibition, a mechanism distinct from the target compound’s putative kinase or protease interactions .

生物活性

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, often referred to by its IUPAC name or its structural formula, exhibits various pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The compound's chemical formula is C9H10N4OSC_9H_{10}N_4OS with a molecular weight of approximately 214.27 g/mol. Its structure consists of a pyrimidine ring substituted with an amino group and a thioxo group, which are critical for its biological activity. The IUPAC Standard InChIKey is YFYYRKDBDBILSD-UHFFFAOYSA-N, and its CAS Registry Number is 1004-40-6 .

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in human cell lines. The anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Anti-inflammatory Activity

Compound% InhibitionReference
6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one70%
Ibuprofen86%

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activities of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are attributed to its ability to interact with specific enzymes and receptors in biological pathways. For instance, it has been shown to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory processes . This inhibition can lead to reduced oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of the compound against resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to those receiving placebo treatments. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using rat models demonstrated that administration of the compound resulted in reduced paw edema in inflammatory conditions. Histological examinations confirmed decreased infiltration of inflammatory cells in treated animals compared to controls .

Q & A

How can researchers optimize the synthesis of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one to improve yield and purity?

Answer:
Synthetic optimization requires evaluating solvent systems, catalysts, and reaction temperatures. For example, refluxing in polar aprotic solvents like DMF with potassium carbonate (K₂CO₃) facilitates alkylation of the thioxo group, as demonstrated in S-alkylation reactions of analogous pyrimidinones . Additionally, using NaHCO₃ as a base in diethyl ether/ethyl acetate/water mixtures can enhance regioselectivity during thioamide formation . Purification via silica gel column chromatography is critical for isolating high-purity products, as seen in the isolation of pyrido[2,3-d]pyrimidines .

What are the key reaction pathways for functionalizing the pyrimidinone core of this compound, and how does the pyridin-3-ylmethyl substituent influence reactivity?

Answer:
The pyrimidinone core undergoes heterocyclic annulation and alkylation. For instance, condensation with α,β-unsaturated ketones in DMF under reflux yields pyrido[2,3-d]pyrimidines, with regioselectivity confirmed by NOE NMR spectroscopy . The pyridin-3-ylmethyl group may sterically hinder nucleophilic attack at N1, directing reactivity toward the thioxo group. This aligns with studies on 6-amino-2-thioxo derivatives, where substituents at N1 influence reactivity with aldehydes and chalcones .

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound and its derivatives?

Answer:

  • 1H/13C NMR : Signals for NH protons (δ 12.18–12.40 ppm) and thiocarbonyl (C=S, δ 185.37 ppm) are diagnostic .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C=S (~1250 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, particularly for derivatives with annulated heterocycles .

What strategies are employed to evaluate the biological activity of derivatives of this compound?

Answer:

  • Enzyme Inhibition Assays : Derivatives are screened against targets like dihydrofolate reductase (DHFR) using spectrophotometric methods .
  • PASS Prediction : Computational tools predict anticonvulsant potential by analyzing structural motifs (e.g., S-alkylated pyrimidinones) .
  • In Vitro/In Vivo Models : Analogous compounds (e.g., SCR7) are tested for DNA ligase IV inhibition via cell-based assays .

How should researchers address discrepancies in reaction outcomes, such as unexpected byproducts?

Answer:

  • Mechanistic Analysis : Use NOE NMR to confirm regioselectivity in cycloadditions (e.g., chalcone reactions) .
  • Reaction Monitoring : TLC/HPLC-MS tracks intermediates, isolating side products for structural elucidation.
  • Condition Screening : Adjust solvents (e.g., EtOH vs. DMF) and catalysts (e.g., H₃PW₁₂O₄) to suppress competing pathways .

What computational approaches predict the reactivity or binding interactions of this compound?

Answer:

  • Docking Studies : Molecular docking with enzymes (e.g., DHFR) identifies key interactions between the pyridinylmethyl group and active sites .
  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • DFT Calculations : Assess thiocarbonyl’s nucleophilicity to guide functionalization strategies .

How do solvent systems and catalysts influence regioselectivity in reactions involving this compound?

Answer:

  • DMF/K₂CO₃ : Promotes S-alkylation over N-alkylation due to the thioxo group’s higher nucleophilicity .
  • Acetic Acid : Facilitates cyclocondensation with enaminones, as seen in pyrido[2,3-d]pyrimidine synthesis .
  • H₃PW₁₂O₄ Catalyst : Enhances multicomponent reaction efficiency in ethanol, reducing side reactions .

What insights emerge from comparing this compound with structural analogs?

Answer:

  • Substituent Effects : Pyridinylmethyl at N1 improves solubility and target affinity compared to benzyl groups, as observed in DHFR inhibitors .
  • Bioactivity Trends : Propyl/aryl substituents at C6 modulate anticonvulsant activity, with S-alkylation enhancing blood-brain barrier permeability .
  • Thermodynamic Stability : Pyrido[2,3-d]pyrimidines exhibit greater stability than open-chain derivatives due to aromatic annulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。